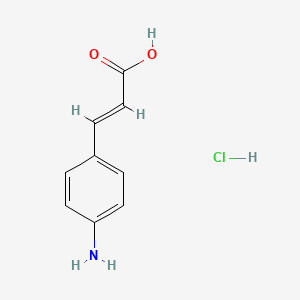

4-Aminocinnamic acid hydrochloride

Übersicht

Beschreibung

4-Aminocinnamic acid hydrochloride is a derivative of cinnamic acid, which is a phenolic compound with a C6-C3 carbon backbone. Cinnamic acid derivatives, including hydroxycinnamic acids, are known for their presence in various foods and have been associated with protective effects against chemotherapy side effects, cardiovascular disease, and cancer .

Synthesis Analysis

The synthesis of 4-aminocinnamic acid hydrochloride is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, the synthesis of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters has been reported, which are homologues of 4-aminocinnamic acid . Additionally, hydroxycinnamic acids have been synthesized from glucose in Escherichia coli by introducing a combination of genes, which suggests a potential biosynthetic route for 4-aminocinnamic acid hydrochloride . Moreover, solid-phase synthesis has been employed to create 4-hydroxycinnamic acid and its derivatives, indicating a novel synthetic approach that could be applicable to 4-aminocinnamic acid hydrochloride .

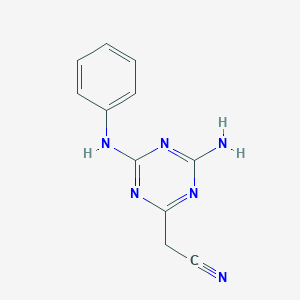

Molecular Structure Analysis

The molecular structure of 4-aminocinnamic acid hydrochloride would consist of an aromatic ring with an amine group (-NH2) and a carboxylic acid group (-COOH) attached to the carbon backbone. The hydrochloride indicates the presence of a chloride ion, which would be associated with the amine group to form a salt. The molecular structure analysis of related compounds, such as the 4-alkoxybenzylidene-4'-aminocinnamic acid esters, has been carried out using techniques like X-ray diffraction, which could similarly be applied to 4-aminocinnamic acid hydrochloride .

Chemical Reactions Analysis

The chemical reactions involving 4-aminocinnamic acid hydrochloride are not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that 4-aminocinnamic acid hydrochloride could undergo reactions typical of cinnamic acid derivatives, such as esterification, amidation, and polymerization. The solid-phase synthesis of 4-hydroxycinnamic acid derivatives also implies the potential for 4-aminocinnamic acid hydrochloride to be used in the synthesis of bioactive compounds, such as NMDA receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminocinnamic acid hydrochloride can be inferred from related compounds. For example, some 4-alkoxybenzylidene-4'-aminocinnamic acid esters exhibit smectic liquid crystal phases and crystalline polymorphism, which suggests that 4-aminocinnamic acid hydrochloride may also display polymorphic behavior and phase transitions . The hydroxycinnamic acids synthesized from E. coli demonstrate the potential for these compounds to be produced in significant yields, which is relevant for the industrial production and application of 4-aminocinnamic acid hydrochloride .

Wirkmechanismus

Target of Action

The primary target of 4-Aminocinnamic acid hydrochloride is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function and leading to changes in the metabolic processes involving aromatic amino acids .

Result of Action

Given its interaction with aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids and potentially affect protein synthesis .

Safety and Hazards

Zukünftige Richtungen

In a study, 4-aminocinnamic acid was used to modify cellulose fibers, resulting in materials with robust and sustained antibacterial properties . This suggests potential applications in medical and food packaging fields . Another study suggested that polymers containing 4-aminocinnamic acid units could be used in high-performance applications due to their exceptional transparency and extremely high thermal stability .

Eigenschaften

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRAURMUQMJLPG-ZIKNSQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068904 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54057-95-3, 139223-62-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnamic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6C85A9MDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

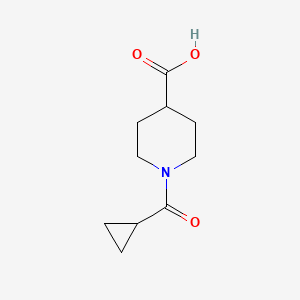

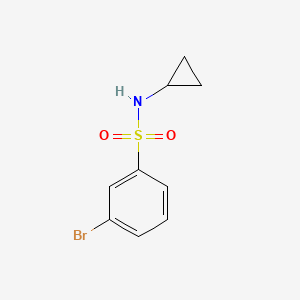

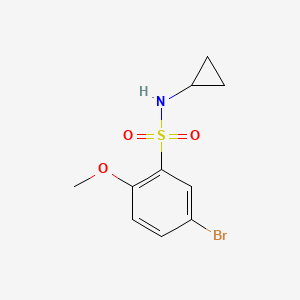

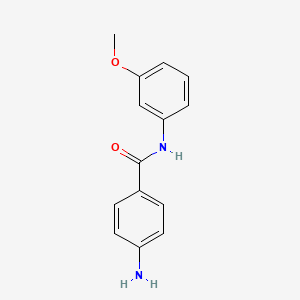

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)